N-(4-ethylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide
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Overview
Description
N-(4-ethylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and insecticidal properties .
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of pyrazolo[3,4-d]pyrimidines , which are known to have a wide range of biological activities and are often used in the development of kinase inhibitors . .
Mode of Action
Given that it is a pyrazolo[3,4-d]pyrimidine derivative, it is likely to interact with its targets by binding to the atp-binding site of kinases, thereby inhibiting their activity . The exact nature of this interaction and the resulting changes would depend on the specific targets of the compound.
Biochemical Pathways
The biochemical pathways affected by this compound would depend on its specific targets. As a potential kinase inhibitor, it could affect a variety of signaling pathways involved in cell growth, proliferation, and survival . .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways they are involved in. As a potential kinase inhibitor, it could potentially induce cell cycle arrest, apoptosis, or other changes in cell behavior . .
Preparation Methods
The synthesis of N-(4-ethylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide typically involves the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the sulfanyl group: This step involves the reaction of the pyrazolo[3,4-d]pyrimidine core with a suitable thiol reagent.
Acetylation: The final step involves the acetylation of the intermediate product to form the desired compound.
Chemical Reactions Analysis
N-(4-ethylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(4-ethylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Due to its anticancer properties, it is being investigated for its potential use in cancer therapy.
Industry: The compound’s insecticidal properties make it a candidate for the development of new insecticides.
Comparison with Similar Compounds
N-(4-ethylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide: This compound has similar insecticidal properties but differs in its chemical structure and specific biological activities.
1-(4-imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)urea derivatives: These compounds have shown promising anticancer activity and share a similar core structure with this compound.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5OS/c1-2-15-8-10-16(11-9-15)25-19(27)13-28-21-18-12-24-26(20(18)22-14-23-21)17-6-4-3-5-7-17/h3-12,14H,2,13H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSCBQMLQJGSAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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